2-Cyano-3-cyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-cyclopropylpropanoic acid is a synthetic compound that belongs to the class of modified amino acids It is characterized by the presence of a cyano group (-CN) and a cyclopropyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-cyclopropylpropanoic acid typically involves the cyanoacetylation of cyclopropyl-containing precursors. One common method includes the reaction of cyclopropylmethylamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of GABA aminotransferase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of GABA aminotransferase, preventing the degradation of gamma-aminobutyric acid (GABA). This results in increased levels of GABA in the brain, which can have therapeutic effects in conditions such as epilepsy and anxiety disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-cyclopropylpropanoic acid: Characterized by the presence of both a cyano and a cyclopropyl group.
2-Acetamido-3-cyclopropylpropanoic acid: Contains an acetamido group instead of a cyano group.
Cyclopropylmethylamine: Lacks the cyano and propanoic acid groups.
Uniqueness
This compound is unique due to its combination of a cyano group and a cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H9NO2 |
---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2-cyano-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C7H9NO2/c8-4-6(7(9)10)3-5-1-2-5/h5-6H,1-3H2,(H,9,10) |
InChI-Schlüssel |
SDFKNUFRHLCVRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.